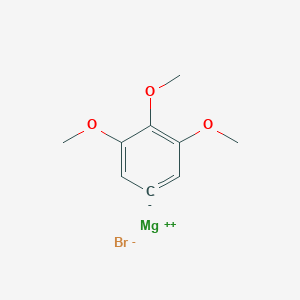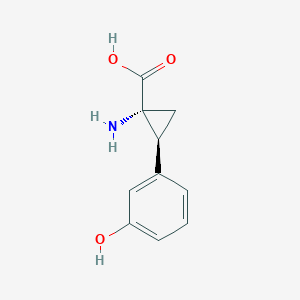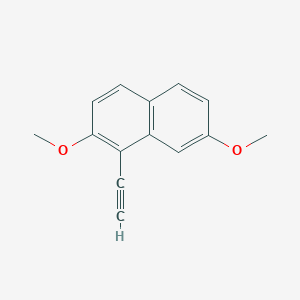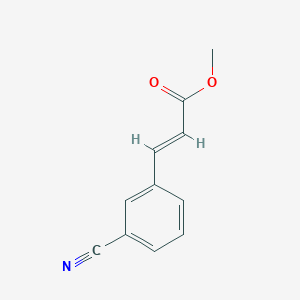
15-Methyl-PGF2alpha
Overview
Description
15-Methyl-PGF2alpha, also known as Carboprost, is a naturally occurring prostaglandin . It has a molecular formula of C21H36O5 and a formula weight of 368.5 .
Synthesis Analysis
The abortifacient 15 [S]15-methyl prostaglandin F2alpha, designated PGF2alpha (M), was tested in pregnant rats and rabbits for purposes of preclinical safety evaluation . The material tested was the tromethamine salt of PGF2alpha with the generic name, carboprost tromethamine .
Molecular Structure Analysis
The Pgf2alpha 15-methyl ether molecule contains a total of 62 bond(s). There are 26 non-H bond(s), 3 multiple bond(s), 13 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), 2 secondary alcohol(s), and 1 ether(s) (aliphatic) . It contains total 62 atom(s); 36 Hydrogen atom(s), 21 Carbon atom(s), and 5 Oxygen atom(s) .
Chemical Reactions Analysis
Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy . Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .
Physical And Chemical Properties Analysis
15®-15-methyl PGF2alpha is a metabolically stable analog of PGF2alpha . It is an inactive, prodrug PGF agonist designed for activation by gastric acid after oral administration . It has a solubility of 10 mM Na2CO3: >6.5 mg/ml, DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS pH 7.2: >10 mg/ml .
Scientific Research Applications
Synthesis of Prostaglandins
Trans-Carboprost is used in the synthesis of prostaglandins, which are key lipid mediators involved in numerous physiological and pathological processes . The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance due to their valuable medicinal applications and unique chemical structures .
Pharmaceutical Manufacturing
Trans-Carboprost is used in the pharmaceutical industry for the preparation of Carboprost Tromethamine . It is also used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Carboprost Tromethamine .
Cardiovascular Disease Treatment
The Prostaglandin F2α receptor (FP), which trans-Carboprost acts on, is considered a promising therapeutic target for cardiovascular disease . Through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes, inducing cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Female Reproductive Function
Trans-Carboprost is required for female reproductive function such as luteolysis and parturition . It can induce contractions and trigger abortion in early pregnancy, and can also reduce postpartum bleeding .
Regulation of Blood Pressure
Trans-Carboprost has been implicated in blood pressure regulation . This makes it a potential therapeutic agent for hypertension and other cardiovascular disorders.
Treatment of Ocular Disorders
Prostaglandin F2α analogues, including trans-Carboprost, are therapeutically used for treating ocular disorders . This highlights its potential in ophthalmological applications.
Mechanism of Action
Target of Action
Trans-Carboprost primarily targets the prostaglandin E2 receptor . This receptor plays a crucial role in inducing myometrial contractions, which are essential for labor induction and the expulsion of the placenta .
Mode of Action
Trans-Carboprost, being an analog of naturally occurring prostaglandin F2 alpha (dinoprost), stimulates uterine contractility . This stimulation usually results in the expulsion of the products of conception, making it useful for inducing abortion between the 13th and 20th weeks of pregnancy . When used postpartum, hemostasis at the placentation site is achieved through the myometrial contractions produced by carboprost .
Biochemical Pathways
It is known that prostaglandins, including trans-carboprost, play a key role in a multitude of biological functions . The compound’s ability to stimulate smooth muscle and uterine contractions is a critical aspect of its biochemical action .
Pharmacokinetics
Trans-Carboprost is rapidly absorbed following intramuscular administration, with peak plasma concentrations attained in 20–30 minutes . The onset of action, when used for postpartum hemorrhage, is typically observed after about 45 minutes, with an increase in uterine tone and decreased bleeding .
Result of Action
The primary result of Trans-Carboprost’s action is the induction of labor or the expulsion of the placenta due to its ability to cause myometrial contractions .
Safety and Hazards
The abortifacient 15 [S]15-methyl prostaglandin F2alpha, designated PGF2alpha (M), was tested in pregnant rats and rabbits for purposes of preclinical safety evaluation . The principal finding in rat and rabbit teratology studies was that PGF2alpha (M) had a high order of embryolethality regardless of when it was administered .
properties
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5+,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-MRVZPHNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76498-29-8 | |
| Record name | (E)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(3S)-3-hydroxy-3-methyloct-1-enyl)cyclopentyl)-5-heptenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076498298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0STI57XNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)


![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)



![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)

